molecular formula C5H9ClO2S B2659916 (1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl chloride CAS No. 2155840-59-6

(1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl chloride

Cat. No.: B2659916
CAS No.: 2155840-59-6
M. Wt: 168.64
InChI Key: DUCXNHWHHCZADY-RFZPGFLSSA-N
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Description

(1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl chloride is a cyclopropane derivative featuring two methyl groups in the (1R,2R) configuration and a sulfonyl chloride (-SO₂Cl) functional group. This compound is a chiral building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, where stereochemical control is critical. The sulfonyl chloride group enables reactivity in nucleophilic substitution or coupling reactions, making it valuable for forming sulfonamides, sulfonate esters, or other derivatives. Its cyclopropane ring introduces steric strain and rigidity, which may influence reaction pathways and product stability .

Properties

IUPAC Name

(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2S/c1-4-3-5(4,2)9(6,7)8/h4H,3H2,1-2H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCXNHWHHCZADY-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@]1(C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl chloride typically involves the reaction of (1R,2R)-1,2-dimethylcyclopropane with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is performed in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality and high yield of the compound .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Triethylamine, dichloromethane, low temperatures.

    Reduction: Lithium aluminum hydride, ether solvents.

    Oxidation: Potassium permanganate, acidic conditions.

Major Products

The major products formed from these reactions include sulfonamide, sulfonate ester, sulfonothioate derivatives, and sulfonic acid derivatives .

Scientific Research Applications

Synthesis of Complex Molecules

The compound serves as a versatile building block in the synthesis of various organic compounds. Its sulfonyl chloride functionality allows for the introduction of sulfonyl groups into target molecules, enhancing their biological activity.

Cyclopropanation Reactions

Cyclopropanation is a key reaction involving (1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl chloride. It can be utilized to form cyclopropane derivatives from alkenes through reactions with carbenoids derived from diazo compounds. This method has been shown to yield high diastereoselectivity, which is crucial for synthesizing enantiomerically pure products .

Reaction TypeConditionsYield (%)Diastereoselectivity
CyclopropanationCH2I2/Et2Zn8570:30
SulfonylationReaction with alcohols9091:9

Medicinal Chemistry

The sulfonyl chloride derivative has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals.

Inhibitory Properties

Research indicates that derivatives of this compound exhibit inhibitory properties against certain enzymes, such as MEK enzymes. These properties suggest that the compound could be utilized in developing treatments for diseases where these enzymes play a critical role .

Synthesis of Bioactive Compounds

The compound has been employed in synthesizing bioactive molecules, including sulfoximines and other nitrogen-containing compounds that demonstrate insecticidal properties . These applications highlight its utility beyond traditional organic synthesis.

Case Studies

Several studies have demonstrated the effectiveness of this compound in various synthetic strategies:

Synthesis of α-Amino Acids

A notable case involved using this compound to synthesize cyclic quaternary α-amino acids with high yields and selectivity. The process involved a series of transformations starting from readily available precursors, showcasing the compound's utility in constructing complex amino acid structures .

Development of Anticancer Agents

Another study focused on the synthesis of anticancer agents using derivatives of this compound. The resulting compounds were tested for their efficacy against cancer cell lines, demonstrating significant activity and paving the way for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the electrophilic nature of the sulfonyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The primary structural analogues include cyclopropane sulfonyl chlorides with varying substituents. A notable example is Rel-(1R,2S)-2-(2-bromophenyl)cyclopropane-1-sulfonyl chloride (CAS: 2165645-28-1), which replaces the dimethyl groups with a bromophenyl substituent and exhibits a different stereochemical configuration (1R,2S) .

Table 1: Structural and Functional Comparison
Property (1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl Chloride Rel-(1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl Chloride
Substituents Two methyl groups (1,2-positions) 2-Bromophenyl group (cyclopropane ring)
Stereochemistry (1R,2R) (1R,2S)
Molecular Weight ~182.7 g/mol (calculated) ~305.6 g/mol (calculated)
Reactivity High (sulfonyl chloride group) High (sulfonyl chloride + bromoaryl reactivity)
Potential Applications Chiral intermediates, drug synthesis Suzuki coupling precursors, cross-coupling reactions
Steric Effects High (due to methyl groups) Moderate (bulky bromophenyl group)
Electronic Effects Electron-donating (methyl) Electron-withdrawing (bromophenyl)
Table 2: Reaction Pathways
Reaction Type (1R,2R)-Dimethyl Derivative Bromophenyl Derivative
Nucleophilic Substitution Forms sulfonamides with amines Forms sulfonamides or sulfonate esters
Cross-Coupling Limited applicability Suzuki coupling with boronic acids
Ring-Opening Possible under acidic/basic conditions Less likely due to aryl stabilization

Research Findings and Limitations

  • The dimethyl derivative’s ecological impact is undocumented in the provided evidence .

Biological Activity

(1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl chloride is a cyclopropane derivative that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological implications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5H9ClO2S
  • Molecular Weight : 174.64 g/mol
  • Structure : The compound features a cyclopropane ring with two methyl groups and a sulfonyl chloride functional group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to act as a sulfonylating agent. Sulfonyl chlorides are known to participate in nucleophilic substitution reactions, which can modify biological molecules such as proteins and nucleic acids. This modification can lead to changes in enzyme activity, receptor binding, and overall cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can have implications for drug development targeting specific diseases.
  • Cytotoxicity : In vitro assays indicate that this compound may exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of growth in S. aureus
Enzyme InhibitionReduced activity of cytochrome P450 enzymes
CytotoxicityInduced apoptosis in human cancer cell lines

Case Study 1: Antimicrobial Properties

A study focusing on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus. The mechanism was suggested to involve disruption of the bacterial cell wall synthesis pathways.

Case Study 2: Enzyme Interaction

Research investigating the interaction of this compound with cytochrome P450 enzymes revealed that it acts as a competitive inhibitor. This finding has implications for drug metabolism and the potential for drug-drug interactions in therapeutic contexts.

Case Study 3: Cytotoxic Effects

In vitro studies conducted on various human cancer cell lines indicated that this compound induces apoptosis through the activation of caspase pathways. These results highlight its potential as a lead compound in cancer therapy.

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